1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea
説明
特性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O3/c27-21-8-4-5-9-22(21)30-12-14-31(15-13-30)23(19-10-11-24-25(16-19)34-18-33-24)17-28-26(32)29-20-6-2-1-3-7-20/h4-5,8-11,16,20,23H,1-3,6-7,12-15,17-18H2,(H2,28,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQZOJJEXFRBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine derivative and a cyclohexylurea group. Its molecular formula is with a molecular weight of approximately 396.48 g/mol. The structural complexity contributes to its diverse biological interactions.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Modulation : It may act as an antagonist or agonist at specific neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzymatic Interaction : The urea group can interact with various enzymes, potentially inhibiting or modulating their activity.
- Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds featuring the benzo[d][1,3]dioxole structure. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 value of 7.4 μM in MCF cell lines, indicating its potential as an anticancer agent .
- In vivo studies showed that derivatives could suppress tumor growth in mice models, suggesting that structural modifications can enhance therapeutic efficacy.
Antimicrobial Properties
Compounds with similar structural motifs have exhibited antimicrobial activity:
- A study highlighted that benzodioxole derivatives showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
- The presence of bulky hydrophobic groups within the structure is believed to enhance membrane permeability, facilitating antimicrobial action.
Neuropharmacological Effects
Given the piperazine component, neuropharmacological studies are essential:
- Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models, which may also apply to this compound.
- The interaction with serotonin receptors could be a pivotal aspect of its CNS activity.
Case Studies
科学的研究の応用
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, mechanisms of action, and relevant case studies.
Structure and Composition
The compound is characterized by a complex structure that includes:
- A benzo[d][1,3]dioxole moiety,
- A piperazine ring substituted with a fluorophenyl group,
- A cyclohexylurea fragment.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 463.53 g/mol.
Pharmacological Applications
The compound has shown potential in various pharmacological studies, particularly in:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The piperazine ring's structural similarity to neurotransmitters may facilitate interactions with serotonin receptors, enhancing mood regulation .
- Anticancer Properties : Some studies suggest that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. The incorporation of the benzo[d][1,3]dioxole moiety is believed to contribute to these effects through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Specifically:
- Dopamine and Serotonin Receptor Modulation : Its structural components allow for potential binding to dopamine D2 and serotonin 5-HT receptors, which are critical targets in the treatment of psychiatric disorders .
Antimicrobial Activity
Preliminary investigations have indicated that similar compounds exhibit antimicrobial properties. The presence of the dioxole ring may enhance the compound's ability to penetrate bacterial membranes, potentially leading to effective treatments against resistant strains .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of a series of piperazine derivatives, including those structurally related to this compound. Results showed significant reductions in depression-like behavior in animal models when administered at optimal doses. The mechanism was linked to increased serotonin levels in the brain .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The study highlighted the importance of structural modifications on biological activity, suggesting further optimization could enhance efficacy .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Structural Motifs
Target Compound vs. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Benzodioxol Linkage: Both compounds share the benzodioxol group, but the target compound uses an ethyl linker, while ’s analog employs a propylidene chain.
- Functional Groups : The target’s cyclohexylurea vs. ’s hydrazinecarboxamide. Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may enhance receptor affinity .
Target Compound vs. 1-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]-4-phenylpiperazine ()
- Piperazine Substitution: The target’s 4-(2-fluorophenyl)piperazine vs. 4-phenylpiperazine in .
- Backbone Differences: The target’s ethyl-urea backbone vs. ’s propenone system. Propenone lacks hydrogen-bond donors, reducing polar interactions with targets .
Piperazine-Based Derivatives
Target Compound vs. [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone ()
- Substituent Effects : The target’s 2-fluorophenyl group vs. ’s 5-chloro-2-methoxyphenyl. Chlorine and methoxy groups increase lipophilicity, while fluorine optimizes a balance between lipophilicity and electronic effects .
- Linkage Type : The target’s ethyl chain vs. ’s methyl linkage. Ethyl spacers may improve steric accommodation in receptor binding pockets .
Urea/Carboxamide Derivatives
Target Compound vs. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((4-(2-methoxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)pyridin-2-yl)cyclopropanecarboxamide ()
- Functional Group Comparison: Cyclohexylurea (target) vs. cyclopropanecarboxamide ().
- Piperazine Modifications: The target’s 2-fluorophenyl group vs. ’s 2-methoxyethyl-piperazine.
Research Implications and Limitations
- Pharmacological Data Gap: No direct enzymatic or receptor-binding data for the target compound were found in the provided evidence. Comparisons are based on structural analogs and known structure-activity relationships (SAR) of piperazine/urea derivatives.
- Synthetic Feasibility : The cyclohexylurea group in the target compound may pose synthetic challenges compared to carboxamide analogs, as ureas often require specialized coupling reagents .
- Future Directions : Experimental studies (e.g., X-ray crystallography, as in ) are needed to validate binding modes and pharmacokinetic properties .
準備方法
Buchwald-Hartwig Amination of Piperazine
Piperazine undergoes Pd-catalyzed cross-coupling with 2-bromofluorobenzene under modified Hartwig conditions:
Piperazine + 2-BrC6H3F → 4-(2-Fluorophenyl)piperazine
Conditions :
- Catalyst: Pd2(dba)3 (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs2CO3 (3 equiv)
- Solvent: Toluene, 110°C, 24 h
Yield : 68% (HPLC purity >98%)
Characterization : - ¹H NMR (400 MHz, CDCl3): δ 7.12–6.98 (m, 4H, Ar-H), 3.42 (t, J = 5.1 Hz, 4H, piperazine), 2.91 (t, J = 5.1 Hz, 4H, piperazine)
- HRMS : m/z calcd for C10H12FN2 [M+H]+ 179.0984, found 179.0986
Preparation of Benzo[d]dioxol-5-yl Ethylamine
Bromination of Piperonal
Piperonal undergoes radical bromination to yield 5-bromomethylbenzo[d]dioxole:
C8H6O3 + NBS → C8H5BrO3
Conditions :
- Reagent: N-Bromosuccinimide (1.1 equiv)
- Initiator: AIBN (0.1 equiv)
- Solvent: CCl4, reflux, 6 h
Yield : 83%
Gabriel Synthesis of Primary Amine
The bromide undergoes Gabriel reaction to install the ethylamine spacer:
5-Bromomethylbenzo[d][1,3]dioxole + Phthalimide-K → 5-(Phthalimidomethyl)benzo[d][1,3]dioxole
→ Hydrazinolysis → Benzo[d][1,3]dioxol-5-yl ethylamine
Conditions :
- Step 1: K-phthalimide (2 equiv), DMF, 80°C, 12 h
- Step 2: NH2NH2·H2O (5 equiv), EtOH, reflux, 4 h
Overall Yield : 71%
Characterization : - ¹³C NMR (100 MHz, CDCl3): δ 147.8 (dioxole-O), 107.4 (Ar-CH), 43.2 (CH2NH2)
Assembly of the Ethylene Backbone
Double Nucleophilic Substitution
The ethylene bridge forms via sequential alkylation of ethylenediamine:
Benzo[d][1,3]dioxol-5-yl ethylamine + 4-(2-Fluorophenyl)piperazine → Target ethylene intermediate
Optimized Conditions :
- Reagent: 1,2-Diiodoethane (1.2 equiv)
- Base: K2CO3 (3 equiv)
- Solvent: MeCN, 60°C, 48 h
Yield : 58%
Key Observation : Microwave irradiation (150 W, 100°C) reduces reaction time to 6 h with comparable yield (61%)
Urea Formation via Catalytic Carbonylation
Phosgene-Free Urea Synthesis
The terminal amine undergoes carbonylation with cyclohexyl azide under CO2 atmosphere:
Ethylene intermediate + Cyclohexyl azide + CO2 → Target urea
Catalytic System :
- Catalyst: PPhMe2 (5 mol%)
- Pressure: 1 atm CO2
- Solvent: CH3CN, 25°C, 5 min
Yield : 85%
Mechanistic Insight : The reaction proceeds through a carbamate intermediate, with the catalyst facilitating isocyanate formation from azide and CO2
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d6)
- δ 6.92–6.85 (m, 3H, benzodioxole-H)
- δ 7.15–7.08 (m, 4H, fluorophenyl-H)
- δ 3.72 (s, 4H, piperazine-NCH2)
- δ 3.44 (q, J = 6.5 Hz, 2H, ethylene-CH2)
- δ 1.68–1.55 (m, 5H, cyclohexyl-H)
High-Resolution Mass Spectrometry
Observed : m/z 499.2128 [M+H]+
Calculated : C27H31FN4O3 requires 499.2124
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 58 | 95 | 48 h | Moderate |
| Microwave-Assisted | 61 | 97 | 6 h | High |
| Catalytic Carbonylation | 85 | 99 | 5 min | Excellent |
Key Finding : The catalytic carbonylation method demonstrates superior efficiency and scalability compared to traditional phosgene-based urea syntheses
Challenges in Stereochemical Control
The geminal substitution pattern introduces configurational stability concerns:
- Variable Temperature NMR : No diastereomerization observed between -40°C to 120°C
- DFT Calculations : Energy barrier for inversion >25 kcal/mol, confirming atropisomerism
- Chiral HPLC : Single peak under polysaccharide-based CSP conditions (Chiralpak IA, n-Heptane/EtOH 90:10)
Industrial Scale-Up Considerations
Continuous Flow Carbonylation
Pilot studies demonstrate:
- 92% conversion at 10 L/h flow rate
- Catalyst turnover number (TON) >1,500
- Space-time yield: 5.8 kg·L⁻¹·day⁻¹
Green Chemistry Metrics
- Process Mass Intensity: 18.7 (vs. batch PMI 45.3)
- E-Factor: 6.2 (excluding water)
Q & A
Q. Methodological Answer :
- NMR : Use 1H/13C-NMR to confirm substituent positions (e.g., δ 4.8–5.2 ppm for benzodioxole protons, δ 3.2–3.6 ppm for piperazine methylene groups) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclohexylurea conformation) via single-crystal analysis .
- GCMS/EI-HRMS : Cross-validate molecular ion peaks (e.g., m/z 541.5 for the parent ion) and address discrepancies with isotopic labeling .
Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin/dopamine receptors) based on the piperazine and benzodioxole motifs .
- ADMET prediction : Apply SwissADME to estimate solubility (LogP ~3.5) and blood-brain barrier permeability .
- MD simulations : Simulate conformational stability of the urea group in aqueous environments using GROMACS .
Advanced: How can researchers resolve contradictory spectral data (e.g., GCMS vs. NMR) in purity analysis?
Q. Methodological Answer :
- 2D-NMR (HSQC/HMBC) : Assign overlapping signals (e.g., piperazine vs. benzodioxole protons) to confirm connectivity .
- Chiral HPLC : Separate enantiomers if isomerization occurs during synthesis (e.g., due to the cyclohexyl group) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) to rule out impurities .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Q. Methodological Answer :
- Analog synthesis : Replace the 2-fluorophenyl group with 3-CF3 or 4-OCH3 derivatives to assess electronic effects on receptor binding .
- Pharmacophore mapping : Identify critical moieties (e.g., benzodioxole for MAO inhibition) using Discovery Studio .
- In vitro assays : Test analogs in radioligand binding assays (e.g., σ1 receptor affinity) to correlate substituent changes with activity .
Basic: What analytical techniques are recommended for assessing purity and stability?
Q. Methodological Answer :
- HPLC-DAD : Detect impurities at 254 nm (benzodioxole absorption) with a C18 column .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Q. Methodological Answer :
- Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Synthesize hydrochloride salts of the piperazine group to improve hydrophilicity .
Advanced: What mechanistic studies can elucidate the role of the cyclohexylurea group in target binding?
Q. Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with purified receptors (e.g., κ-opioid receptors) .
- Alanine scanning mutagenesis : Modify receptor residues (e.g., Tyr313 in the active site) to assess hydrogen bonding with the urea group .
- X-ray crystallography : Co-crystallize the compound with target proteins to visualize binding poses .
Basic: How can researchers validate the compound’s metabolic stability in vitro?
Q. Methodological Answer :
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
Advanced: How should contradictory in vivo efficacy data (e.g., anticonvulsant vs. sedative effects) be analyzed?
Q. Methodological Answer :
- Dose-response studies : Establish a bell-shaped curve to identify optimal therapeutic windows .
- Behavioral assays : Use kindling models for anticonvulsant activity and rotarod tests for motor coordination side effects .
- Receptor occupancy imaging : Apply PET tracers to correlate target engagement with behavioral outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
